molecular formula C15H17NO3 B7002763 N-(1-benzofuran-4-ylmethyl)-3-methoxycyclobutane-1-carboxamide

N-(1-benzofuran-4-ylmethyl)-3-methoxycyclobutane-1-carboxamide

Cat. No.: B7002763
M. Wt: 259.30 g/mol
InChI Key: NSAFUPKUKJHBRB-UHFFFAOYSA-N
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Description

N-(1-benzofuran-4-ylmethyl)-3-methoxycyclobutane-1-carboxamide is a synthetic organic compound that features a benzofuran moiety linked to a cyclobutane ring. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, and antiviral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-(1-benzofuran-4-ylmethyl)-3-methoxycyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-18-12-7-11(8-12)15(17)16-9-10-3-2-4-14-13(10)5-6-19-14/h2-6,11-12H,7-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAFUPKUKJHBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)C(=O)NCC2=C3C=COC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzofuran-4-ylmethyl)-3-methoxycyclobutane-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, and employing catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzofuran-4-ylmethyl)-3-methoxycyclobutane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(1-benzofuran-4-ylmethyl)-3-methoxycyclobutane-1-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, disrupting its function and leading to anti-tumor effects . Additionally, the compound may inhibit bacterial enzymes, contributing to its antibacterial activity .

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